

# Application Notes & Protocols: 2,6-Dibromo-4-methylphenol in Organic Synthesis

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## Compound of Interest

Compound Name: 2,6-Dibromo-4-methylphenol

Cat. No.: B1582163

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## Introduction: The Versatility of a Dihalogenated Phenol

**2,6-Dibromo-4-methylphenol**, also known as 2,6-Dibromo-p-cresol, is a crystalline solid with the chemical formula  $C_7H_6Br_2O$ .<sup>[1][2][3]</sup> While recognized for its antimicrobial and preservative properties, its true potential in modern organic chemistry lies in its unique structural features: a nucleophilic hydroxyl group, two strategically placed bromine atoms, and an activating methyl group on a phenolic core. This combination of functionalities makes it a highly versatile reagent and building block for the synthesis of more complex molecules.

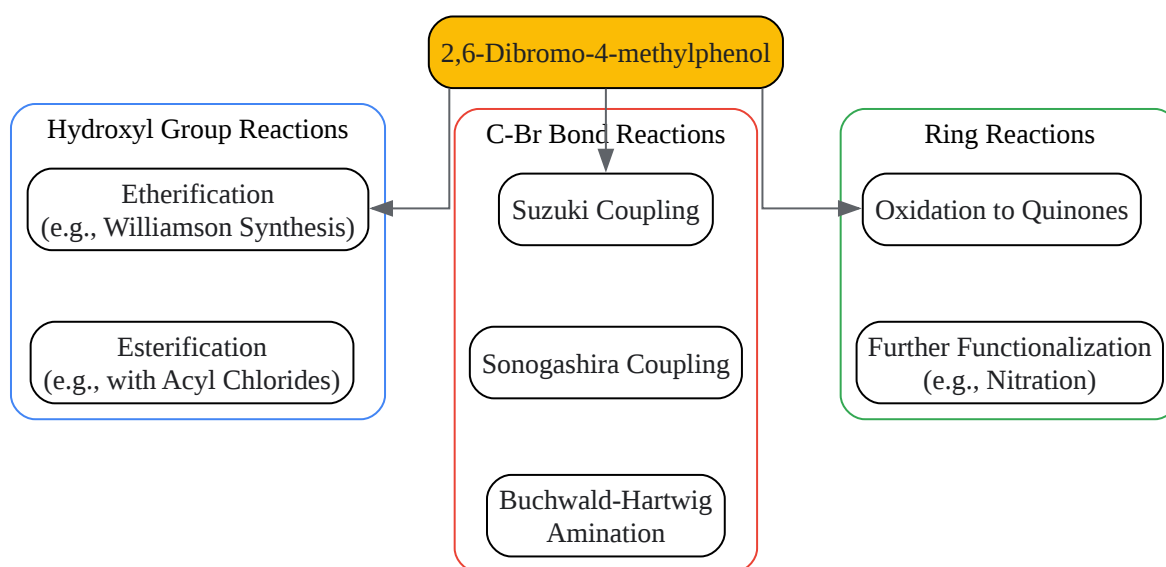
The reactivity of **2,6-Dibromo-4-methylphenol** is governed by the electronic interplay of its substituents. The hydroxyl and methyl groups are ortho-para directing activators, while the bromine atoms are deactivating but also ortho-para directing. With the 2, 4, and 6 positions substituted, electrophilic aromatic substitution is less common, shifting the focus to reactions involving the hydroxyl group and the carbon-bromine bonds. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights.

### Physical and Chemical Properties

Property	Value
CAS Number	2432-14-6[2]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> Br <sub>2</sub> O[3]
Molecular Weight	265.93 g/mol [3][4]
Appearance	White to slightly yellow crystalline powder[4]
Melting Point	49-50 °C[2]
Boiling Point	235.8 °C at 760 mmHg[4]
Solubility	Sparingly soluble in water[1]

## Core Synthetic Applications

The strategic placement of reactive sites on **2,6-Dibromo-4-methylphenol** allows for its participation in a variety of high-value chemical transformations. These can be broadly categorized into derivatization of the hydroxyl group and functionalization at the C-Br bonds.



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Figure 1: Synthetic pathways originating from **2,6-Dibromo-4-methylphenol**.

## Application 1: Palladium-Catalyzed Cross-Coupling Reactions

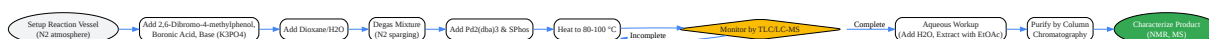
The presence of two bromine atoms makes **2,6-Dibromo-4-methylphenol** an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern drug discovery and materials science for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

### Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the monocoupling of an arylboronic acid to **2,6-Dibromo-4-methylphenol**. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos) is critical to facilitate the oxidative addition of the sterically hindered aryl bromide to the Pd(0) center.

Causality Behind Experimental Choices:

- Catalyst:  $\text{Pd}_2(\text{dba})_3$  is a stable Pd(0) source that is activated in situ by the phosphine ligand.
- Ligand: SPhos is a biaryl phosphine ligand that promotes high catalytic turnover rates for sterically demanding substrates.
- Base:  $\text{K}_3\text{PO}_4$  is a moderately strong base, effective in promoting transmetalation while minimizing side reactions like boronic acid decomposition.
- Solvent: A 1,4-dioxane/water mixture ensures the solubility of both the organic substrate and the inorganic base.



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Figure 2: Experimental workflow for Suzuki-Miyaura cross-coupling.

## Materials and Reagents

Reagent	M.W.	Amount	Moles	Equiv.
2,6-Dibromo-4-methylphenol	265.93	266 mg	1.0	1.0
Phenylboronic Acid	121.93	146 mg	1.2	1.2
Pd <sub>2</sub> (dba) <sub>3</sub>	915.72	18.3 mg	0.02	0.02
SPhos	410.47	32.8 mg	0.08	0.08
K <sub>3</sub> PO <sub>4</sub>	212.27	425 mg	2.0	2.0
1,4-Dioxane	-	8 mL	-	-
Water	-	2 mL	-	-

## Step-by-Step Methodology

- Vessel Preparation: To a flame-dried Schlenk flask, add **2,6-Dibromo-4-methylphenol** (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
- Inert Atmosphere: Seal the flask, evacuate, and backfill with nitrogen. Repeat this cycle three times.
- Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
- Degassing: Sparge the resulting suspension with nitrogen gas for 15 minutes to remove dissolved oxygen, which can oxidize the catalyst.
- Catalyst Addition: Under a positive flow of nitrogen, add Pd<sub>2</sub>(dba)<sub>3</sub> (0.02 mmol) and SPhos (0.08 mmol).
- Reaction: Seal the flask and heat the mixture in an oil bath at 90 °C.

- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
- **Workup:** Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired biaryl product.

## Application 2: Derivatization and Further Functionalization

The phenolic hydroxyl group and the remaining C-Br bond serve as handles for sequential functionalization, enabling the synthesis of diverse molecular scaffolds.

### Protocol 2: O-Alkylation (Williamson Ether Synthesis)

This protocol describes the etherification of the phenolic hydroxyl group. This step is often performed to protect the phenol or to introduce a new functional group via the alkyl chain.

Causality Behind Experimental Choices:

- **Base:** Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) is a strong base that effectively deprotonates the phenol. Its high solubility in DMF and the soft nature of the cesium cation can accelerate the  $\text{S}_{\text{N}}2$  reaction.
- **Solvent:** Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for  $\text{S}_{\text{N}}2$  reactions, as it solvates the cation but not the nucleophilic phenoxide anion, enhancing its reactivity.
- **Temperature:** Moderate heating (60 °C) provides sufficient energy to overcome the activation barrier without promoting decomposition or side reactions.

Materials and Reagents

Reagent	M.W.	Amount	Moles	Equiv.
2,6-Dibromo-4-methylphenol	265.93	266 mg	1.0	1.0
Benzyl Bromide	171.04	205 mg (142 $\mu$ L)	1.2	1.2
Cs <sub>2</sub> CO <sub>3</sub>	325.82	489 mg	1.5	1.5
DMF (anhydrous)	-	5 mL	-	-

### Step-by-Step Methodology

- Setup: In a round-bottom flask, dissolve **2,6-Dibromo-4-methylphenol** (1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere.
- Base Addition: Add cesium carbonate (1.5 mmol) to the solution. Stir the suspension for 15 minutes at room temperature to form the phenoxide.
- Electrophile Addition: Add benzyl bromide (1.2 mmol) dropwise via syringe.
- Reaction: Heat the mixture to 60 °C and stir until TLC analysis indicates complete consumption of the starting phenol (typically 2-4 hours).
- Quenching & Workup: Cool the reaction to room temperature and carefully pour it into ice-water (50 mL). A precipitate may form. Extract the aqueous mixture with diethyl ether (3 x 25 mL).
- Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate. Purify the crude product by flash chromatography to obtain the pure O-benzylated product.

## Protocol 3: Nitration of the Aromatic Ring

**2,6-Dibromo-4-methylphenol** can be further functionalized, for example, via nitration to produce 2-bromo-4-methyl-6-nitro-phenol.<sup>[1]</sup> This introduces a versatile nitro group that can be subsequently reduced to an amine, providing a key intermediate for pharmaceuticals and dyes.

## Causality Behind Experimental Choices:

- **Reagents:** Using sodium nitrite in glacial acetic acid provides a milder, more controlled source of the nitronium ion ( $\text{NO}_2^+$ ) precursor compared to harsh nitric/sulfuric acid mixtures, which could lead to oxidation and over-nitration.
- **Solvent:** Glacial acetic acid serves as both the solvent and a proton source to facilitate the formation of the electrophile.

## Materials and Reagents

Reagent	M.W.	Amount	Moles	Equiv.
2,6-Dibromo-4-methylphenol	265.93	2.66 g	10.0	1.0
Sodium Nitrite ( $\text{NaNO}_2$ )	69.00	759 mg	11.0	1.1
Glacial Acetic Acid	-	20 mL	-	-

## Step-by-Step Methodology

- **Dissolution:** Dissolve **2,6-Dibromo-4-methylphenol** (10.0 mmol) in glacial acetic acid (20 mL) in a flask equipped with a magnetic stirrer.
- **Reagent Addition:** Cool the solution in an ice bath to 0-5 °C. Slowly add sodium nitrite (11.0 mmol) in small portions over 30 minutes, ensuring the temperature does not rise above 10 °C.
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
- **Precipitation:** Pour the reaction mixture into 100 mL of ice-water. A yellow solid should precipitate.
- **Isolation:** Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

- **Washing and Drying:** Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the product in a vacuum oven at 40-50 °C. The resulting 2-bromo-4-methyl-6-nitro-phenol can be used directly or recrystallized from ethanol/water.

## Specialized Applications

Beyond its role as a synthetic building block, **2,6-Dibromo-4-methylphenol** has been utilized in catalyst development. It participates in noncovalent interactions that enhance the efficiency of molybdenum imido alkylidene catalysts used in olefin metathesis.<sup>[4][5]</sup> This highlights its potential in organometallic chemistry and polymer science, where subtle steric and electronic tuning of a ligand environment can dramatically impact catalyst performance.

## Safety and Handling

**2,6-Dibromo-4-methylphenol** is an irritant and requires careful handling.

- **Eye and Skin Contact:** Causes irritation to the skin and eyes.<sup>[1][6]</sup> In case of contact, rinse immediately and thoroughly with plenty of water and seek medical advice.<sup>[1][6]</sup>
- **Inhalation:** Causes respiratory tract irritation.<sup>[6]</sup> Avoid breathing dust and use only in a well-ventilated area.<sup>[1]</sup>
- **Personal Protective Equipment (PPE):** Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles).<sup>[1]</sup> A dust mask is recommended when handling the powder.<sup>[2]</sup>
- **Disposal:** Dispose of chemical waste in accordance with local regulations.

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